molecular formula C21H15F3N4O2 B2778940 1-(3,5-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one CAS No. 1251618-92-4

1-(3,5-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one

Cat. No.: B2778940
CAS No.: 1251618-92-4
M. Wt: 412.372
InChI Key: OLBTVTNCSAPQAK-UHFFFAOYSA-N
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Description

This compound features a dihydropyridazin-4-one core substituted with a 3,5-dimethylphenyl group at position 1 and a 1,2,4-oxadiazole ring bearing a 3-(trifluoromethyl)phenyl moiety at position 2. The oxadiazole scaffold is known for its metabolic stability and bioisosteric properties, while the trifluoromethyl group enhances lipophilicity and resistance to oxidative degradation . The dihydropyridazinone moiety contributes to hydrogen-bonding interactions, which are critical for binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2/c1-12-8-13(2)10-16(9-12)28-7-6-17(29)18(26-28)20-25-19(27-30-20)14-4-3-5-15(11-14)21(22,23)24/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBTVTNCSAPQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,5-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is a novel chemical entity that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that may contribute to its biological activity:

  • Dihydropyridazinone core : Known for various pharmacological effects.
  • Oxadiazole moiety : Associated with anticancer and antimicrobial properties.
  • Trifluoromethyl group : Enhances lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing the oxadiazole unit have shown significant cytotoxicity against various cancer cell lines.

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)15.63
U-937 (Leukemia)2.78
HCT-116 (Colon)6.2

In a study comparing the compound to established chemotherapeutics like doxorubicin, it was found that certain derivatives exhibited higher potency against MCF-7 cells, inducing apoptosis through mechanisms involving p53 activation and caspase-3 cleavage .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary results indicate effectiveness against Gram-positive bacteria:

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that modifications to the oxadiazole structure could enhance antibacterial efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been assessed in vitro using models of inflammation. The results demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6:

TreatmentCytokine Reduction (%)Reference
Compound Treatment50%
Control-

This indicates that the compound may serve as a candidate for further development in treating inflammatory diseases.

Case Studies

A notable case study involved a series of oxadiazole derivatives where the compound was tested against multiple cancer cell lines. The study concluded that structural modifications significantly influenced biological activity. For example:

  • Modification A (adding a methoxy group) increased cytotoxicity by approximately 30%.
  • Modification B (removing a trifluoromethyl group) decreased activity by about 40%.

These insights underline the importance of structural optimization in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoline Derivatives (e.g., 1h and 2h from )

Structural Similarities :

  • Both classes contain aromatic substituents (e.g., 3,4-dimethylphenyl) and heterocyclic cores (pyrazoline vs. dihydropyridazinone).
  • The oxadiazole ring in the target compound is replaced by a pyrazoline ring in compounds like 1h and 2h.

Key Differences :

Property Target Compound 1h (Methoxy Derivative) 2h (Ethoxy Derivative)
Core Structure Dihydropyridazin-4-one + 1,2,4-oxadiazole Pyrazoline Pyrazoline
Substituents 3-(Trifluoromethyl)phenyl 4-Methoxyphenyl 4-Ethoxyphenyl
Synthetic Yield Not reported in evidence 80% 85%
Melting Point Not reported 120–124°C 102–106°C
Functional Role Potential enzyme inhibition (inferred) Anticancer/anti-inflammatory Anticancer/anti-inflammatory

Implications :

  • The trifluoromethyl group in the target compound likely enhances metabolic stability compared to methoxy/ethoxy groups in pyrazolines .
  • Pyrazolines (e.g., 1h, 2h) exhibit higher synthetic yields, suggesting easier scalability for pharmaceutical applications .
Oxadiazole-Based Pesticides ()

Structural Overlap :

  • Compounds like oxadiazon and oxadiargyl share the 1,3,4-oxadiazole ring but lack the dihydropyridazinone core.

Comparative Analysis :

Property Target Compound Oxadiazon Oxadiargyl
Core Structure Dihydropyridazin-4-one + 1,2,4-oxadiazole 1,3,4-Oxadiazol-2(3H)-one 1,3,4-Oxadiazol-2(3H)-one
Substituents 3-(Trifluoromethyl)phenyl 2,4-Dichloro-5-isopropoxyphenyl 2,4-Dichloro-5-propargyloxyphenyl
Application Undisclosed (likely pharmaceutical) Herbicide Herbicide
Environmental Impact Not studied High persistence in soil Moderate persistence

Implications :

  • The dihydropyridazinone core in the target compound may confer unique binding properties compared to purely oxadiazole-based agrochemicals.
  • Trifluoromethyl groups are less common in pesticides but prevalent in pharmaceuticals, suggesting divergent functional roles .
Coumarin-Benzodiazepine Hybrids ()

Structural Contrast :

  • Compounds like 4g and 4h incorporate coumarin and benzodiazepine moieties, which are absent in the target compound.

Functional Comparison :

  • Target Compound: Focus on heteroaromatic interactions (oxadiazole + dihydropyridazinone).
  • Coumarin-Benzodiazepine Hybrids : Designed for dual activity (e.g., anticoagulant + anxiolytic) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3,5-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the oxadiazole ring via cyclocondensation of amidoximes with activated carboxylic acid derivatives under reflux in anhydrous solvents (e.g., DMF or THF) .
  • Step 2 : Coupling the oxadiazole intermediate with the dihydropyridazinone core using Suzuki-Miyaura or nucleophilic aromatic substitution, requiring palladium catalysts and controlled temperatures (60–100°C) .
  • Critical Parameters : Solvent polarity (e.g., ethanol vs. DCM), reaction time (8–12 hours for cyclocondensation), and stoichiometric ratios (excess hydrazine derivatives for ring closure) to achieve >70% yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C-NMR (300–500 MHz, CDCl₃ or DMSO-d₆) to confirm substituent positions. Key signals include trifluoromethyl (-CF₃) at ~110–120 ppm in ¹³C-NMR and dihydropyridazinone protons as doublets (δ 5.2–6.0 ppm) .
  • IR Spectroscopy : Identify oxadiazole C=N stretching (1650–1680 cm⁻¹) and dihydropyridazinone C=O (1700–1720 cm⁻¹) .
  • HPLC-MS : Employ reverse-phase C18 columns (ACN/water gradient) with ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .

Q. What initial biological screening approaches are recommended to evaluate this compound’s potential as a therapeutic agent?

  • Methodological Answer :

  • In Vitro Assays : Screen against kinase or protease targets (e.g., EGFR, COX-2) using fluorescence-based enzymatic assays. IC₅₀ values <10 µM warrant further study .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Compare selectivity indices (SI) to prioritize lead compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer :

  • Systematic SAR Analysis : Synthesize analogs with variations in the trifluoromethylphenyl or dimethylphenyl groups to isolate structural contributors to activity .
  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability. Use orthogonal assays (e.g., SPR vs. fluorescence) to confirm binding .
  • Meta-Analysis : Apply cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate physicochemical properties (logP, PSA) with bioactivity trends .

Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide with crystal structures (e.g., PDB: 1M17) to model interactions. Focus on oxadiazole’s H-bonding with catalytic lysine residues .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) for validation .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity and metabolic stability?

  • Methodological Answer :

  • Electrophilicity : Measure via DFT calculations (Gaussian 09) to predict susceptibility to nucleophilic attack. The -CF₃ group increases electrophilicity of the oxadiazole ring, enhancing target engagement but potentially reducing stability .
  • Metabolic Profiling : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Compare half-life (t₁/₂) to non-fluorinated analogs to assess CYP450-mediated oxidation resistance .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Screening : Use vapor diffusion (e.g., sitting-drop method) with PEG-based precipitants. Co-crystallize with target proteins to stabilize conformation .
  • Derivatization : Introduce heavy atoms (e.g., bromine) or co-crystallize with fragment binders to improve diffraction quality .

Methodological Notes

  • Controlled Experiments : Always include negative controls (e.g., DMSO vehicle) and reference standards (e.g., known kinase inhibitors) in bioassays .
  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, humidity) and spectroscopic parameters (e.g., NMR shimming) in detail .

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